molecular formula C7H14O2 B12563231 Oxetane, 3-(ethoxymethyl)-3-methyl- CAS No. 175799-35-6

Oxetane, 3-(ethoxymethyl)-3-methyl-

Cat. No.: B12563231
CAS No.: 175799-35-6
M. Wt: 130.18 g/mol
InChI Key: CTNBERUDACXSQH-UHFFFAOYSA-N
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Description

Oxetane, 3-(ethoxymethyl)-3-methyl- is a heterocyclic organic compound featuring a four-membered ring with three carbon atoms and one oxygen atom. This compound is part of the oxetane family, known for their unique ring structure and significant applications in medicinal chemistry and material science due to their stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including 3-(ethoxymethyl)-3-methyl-oxetane, typically involves cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins under basic conditions . For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives .

Industrial Production Methods

Industrial production of oxetane derivatives often employs similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, photochemical methods, such as the Paternò–Büchi reaction, are also utilized for the large-scale synthesis of oxetane compounds .

Chemical Reactions Analysis

Types of Reactions

Oxetane, 3-(ethoxymethyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, ring-opening with amines can yield amino alcohols, while photochemical reactions can produce various substituted oxetanes .

Mechanism of Action

The mechanism of action of oxetane, 3-(ethoxymethyl)-3-methyl- involves its ability to undergo ring-opening reactions, which can interact with various biological targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, its stability and reactivity make it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-hydroxymethyl oxetane
  • 3-Oxetanone
  • Azetidine derivatives

Uniqueness

Oxetane, 3-(ethoxymethyl)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to other oxetane derivatives, it offers enhanced stability and reactivity, making it particularly valuable in synthetic and medicinal chemistry .

Properties

CAS No.

175799-35-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-(ethoxymethyl)-3-methyloxetane

InChI

InChI=1S/C7H14O2/c1-3-8-4-7(2)5-9-6-7/h3-6H2,1-2H3

InChI Key

CTNBERUDACXSQH-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(COC1)C

Origin of Product

United States

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